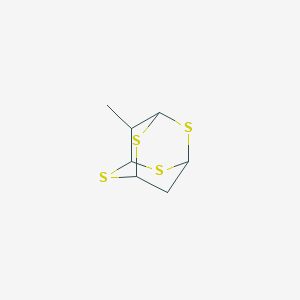
9-Methyl-2,4,6,8-tetrathiaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,4,6,8-tetrathiaadamantane, also known as MeTAA, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. MeTAA is a member of the adamantane family of compounds, which are known for their unique molecular structures and properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to interact with sulfur-containing proteins and enzymes in the body. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to inhibit the activity of certain enzymes, which may have implications for the development of new drugs and therapies.
Effets Biochimiques Et Physiologiques
9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 9-Methyl-2,4,6,8-tetrathiaadamantane has also been shown to have anti-inflammatory properties, which may be useful in the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
9-Methyl-2,4,6,8-tetrathiaadamantane has several advantages for use in laboratory experiments, including its unique molecular structure and properties. 9-Methyl-2,4,6,8-tetrathiaadamantane is also relatively stable and easy to handle, making it a useful compound for a variety of experiments. However, 9-Methyl-2,4,6,8-tetrathiaadamantane is also highly reactive and can be difficult to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 9-Methyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new materials and catalysts based on 9-Methyl-2,4,6,8-tetrathiaadamantane. 9-Methyl-2,4,6,8-tetrathiaadamantane may also have potential applications in the development of new drugs and therapies for a range of diseases. Further research is needed to fully understand the mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields.
Méthodes De Synthèse
9-Methyl-2,4,6,8-tetrathiaadamantane can be synthesized through a variety of methods, including the reaction of 1,3,5,7-tetrathiaadamantane with methyl iodide or the reaction of 1,3,5,7-tetrathiaadamantane with dimethyl sulfate in the presence of a base. The synthesis of 9-Methyl-2,4,6,8-tetrathiaadamantane is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
9-Methyl-2,4,6,8-tetrathiaadamantane has been studied for its potential applications in various scientific fields, including materials science, catalysis, and organic synthesis. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit unique electronic and structural properties that make it useful in the development of new materials and catalysts.
Propriétés
Numéro CAS |
17837-57-9 |
|---|---|
Nom du produit |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Formule moléculaire |
C7H10S4 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |
Clé InChI |
ZVKPQIPHEBQFKW-UHFFFAOYSA-N |
SMILES |
CC1C2SC3CC(S2)SC1S3 |
SMILES canonique |
CC1C2SC3CC(S2)SC1S3 |
Synonymes |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




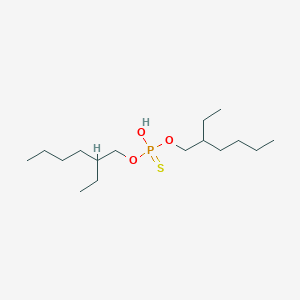
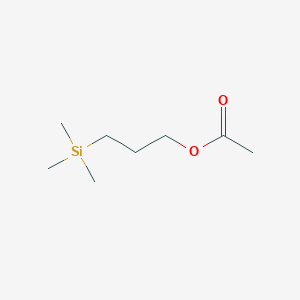
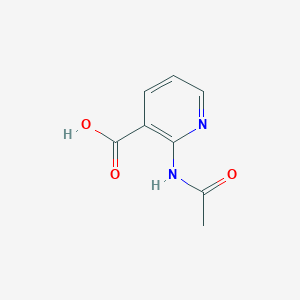
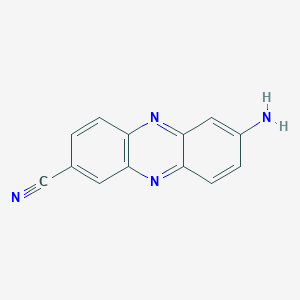
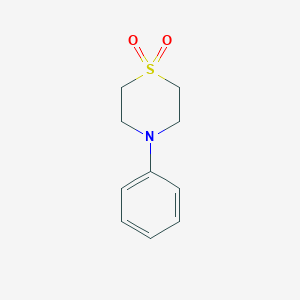
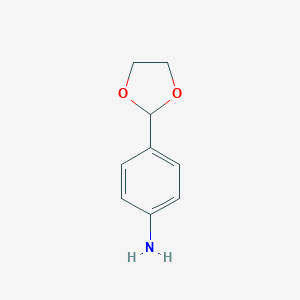






![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)